molecular formula C23H18ClN3O3 B2829262 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898420-59-2

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2829262
CAS No.: 898420-59-2
M. Wt: 419.87
InChI Key: CPASJJOPQKQGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One significant area of research involving compounds related to 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is their antimicrobial properties. Studies have shown that quinazolinone derivatives exhibit potent antimicrobial activity. For instance, quinazolinone derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains (Habib, Hassan, & El‐Mekabaty, 2012), (Desai, Dodiya, & Shihora, 2011), (Patel & Shaikh, 2011).

Antitumor Properties

Another area of research is the antitumor potential of quinazolinone-based compounds. A study focused on the design and synthesis of water-soluble analogues of quinazolin-4-one antitumor agents. These compounds displayed high growth-inhibitory activity and unique biochemical characteristics, suggesting their potential as antitumor agents (Bavetsias et al., 2002), (Bavetsias et al., 2002).

Analgesic Activities

Research also delves into the analgesic properties of quinazolinone derivatives. A study synthesized new pyrazoles and triazoles bearing a quinazoline moiety, which were tested for analgesic activity, highlighting the potential of these compounds in pain management (Saad, Osman, & Moustafa, 2011).

Luminescent Organometallic Complexes

Quinazolinone derivatives have also been explored in the field of photoluminescent materials. A study synthesized palladium acetylacetonato complexes containing different cyclometalated ligands, including quinazolinone derivatives. These complexes showed luminescence in solution, suggesting their application in the development of photoluminescent materials (Aiello, Ghedini, & Deda, 2002).

Chemical Structure and Synthesis

Numerous studies focus on the chemical structure and synthesis methods of quinazolinone derivatives. Understanding the molecular structure and synthetic routes is crucial for developing new compounds with improved pharmacological properties. Investigations in this area include new reactions for N-alkylation of dihydroquinazolines and synthesis of various heterocyclic compounds incorporating quinazolinone moieties (Gromachevskava et al., 2020), (Громачевская et al., 2020).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-14-25-20-9-4-3-8-18(20)23(29)27(14)17-7-5-6-16(13-17)26-22(28)19-12-15(24)10-11-21(19)30-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPASJJOPQKQGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.